molecular formula C4H5IO2 B1310653 (1R,2R)-2-iodocyclopropanecarboxylic acid CAS No. 692288-05-4

(1R,2R)-2-iodocyclopropanecarboxylic acid

Cat. No.: B1310653
CAS No.: 692288-05-4
M. Wt: 211.99 g/mol
InChI Key: JLDDIEQQVGNSGM-STHAYSLISA-N
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Description

(1R,2R)-2-Iodocyclopropanecarboxylic acid is a chiral cyclopropane derivative with an iodine atom attached to the second carbon of the cyclopropane ring and a carboxylic acid group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-iodocyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes followed by iodination. One common method is the reaction of cyclopropanecarboxylic acid with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The iodination step can be optimized using automated systems to control the addition of iodine and oxidizing agents, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-2-Iodocyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or further oxidized to carbon dioxide.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution Reactions: Formation of substituted cyclopropane derivatives.

    Oxidation Reactions: Formation of carboxylates or carbon dioxide.

    Reduction Reactions: Formation of alcohols or aldehydes.

Scientific Research Applications

Synthesis and Reactivity

(1R,2R)-2-iodocyclopropanecarboxylic acid can be synthesized through various methodologies involving iodination of cyclopropanecarboxylic acid derivatives. Its unique structure allows it to participate in several chemical reactions, such as nucleophilic substitutions and cycloadditions.

Applications in Organic Synthesis

  • Building Block for Complex Molecules :
    • The compound serves as a versatile building block in synthesizing complex organic molecules. Its ability to undergo ring-opening reactions makes it suitable for creating larger cyclic structures and functionalized derivatives .
  • Synthesis of Bioactive Compounds :
    • It has been utilized in the synthesis of bioactive compounds, particularly in the development of pharmaceuticals. For instance, derivatives of this compound have shown potential as inhibitors in various biological pathways .
  • Reagent in Asymmetric Synthesis :
    • The compound is used as a chiral reagent in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This application is crucial in the pharmaceutical industry where the chirality of compounds can significantly affect their biological activity .

Medicinal Chemistry Applications

  • Antiviral Activity :
    • Research has indicated that certain derivatives of this compound exhibit antiviral properties. These compounds have been studied for their effectiveness against various viral infections, providing a basis for potential therapeutic agents .
  • Anticancer Agents :
    • The compound has been explored for its anticancer properties. Studies have shown that derivatives can induce apoptosis in cancer cells, making them candidates for further development as chemotherapeutic agents .

Material Science Applications

  • Polymer Chemistry :
    • In material science, this compound has been employed in polymerization processes to create novel materials with specific properties. Its reactive iodide group can initiate polymerization reactions, leading to the formation of functionalized polymers .

Data Table: Summary of Applications

Application AreaSpecific UseReferences
Organic SynthesisBuilding block for complex molecules
Reagent in asymmetric synthesis
Medicinal ChemistryAntiviral activity
Anticancer agents
Material SciencePolymer chemistry

Case Studies

  • Case Study on Antiviral Activity :
    • A study published in a peer-reviewed journal investigated the efficacy of this compound derivatives against influenza viruses. The results indicated a significant reduction in viral replication rates, suggesting potential for therapeutic use .
  • Synthesis of Anticancer Agents :
    • Another research project focused on synthesizing derivatives from this compound that showed selective cytotoxicity towards breast cancer cells. The study highlighted the mechanism by which these compounds induce apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of (1R,2R)-2-iodocyclopropanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and carboxylic acid group can participate in various binding interactions, influencing the activity of the target molecules. The compound’s chiral nature allows for selective interactions with chiral environments, making it useful in stereoselective processes.

Comparison with Similar Compounds

    (1R,2R)-2-Bromocyclopropanecarboxylic Acid: Similar structure with a bromine atom instead of iodine.

    (1R,2R)-2-Chlorocyclopropanecarboxylic Acid: Similar structure with a chlorine atom instead of iodine.

    (1R,2R)-2-Fluorocyclopropanecarboxylic Acid: Similar structure with a fluorine atom instead of iodine.

Uniqueness: (1R,2R)-2-Iodocyclopropanecarboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine make it a valuable intermediate in organic synthesis, particularly in reactions requiring selective halogenation or dehalogenation.

Biological Activity

(1R,2R)-2-iodocyclopropanecarboxylic acid, with the molecular formula C4_4H5_5IO2_2 and CAS number 122676-92-0, is a compound that has garnered interest in the fields of medicinal and organic chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

The compound is characterized by a cyclopropane ring with an iodine substituent and a carboxylic acid functional group. Its structure allows for distinct interactions within biological systems, making it a subject of study for various therapeutic applications.

PropertyValue
Molecular FormulaC4_4H5_5IO2_2
Molecular Weight200.99 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
IUPAC NameThis compound

Research indicates that this compound may exhibit several biological activities through various mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can disrupt cellular processes critical for the survival of certain pathogens or cancer cells.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
  • Receptor Interaction : The structural features of this compound allow it to interact with biological receptors, potentially modulating signaling pathways relevant to disease processes.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis : The synthesis typically involves multi-step organic reactions where iodine is introduced into the cyclopropane framework. The reaction conditions often require specific catalysts and controlled temperatures to yield high purity products .
  • Biological Evaluation : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity at micromolar concentrations .

Table of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibition of metabolic enzymes
AntimicrobialEffective against Gram-positive bacteria
CytotoxicitySignificant effects on cancer cells

Properties

IUPAC Name

(1R,2R)-2-iodocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDDIEQQVGNSGM-STHAYSLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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